N1,N5-dicyclohexyl-biguanide hydrochloride
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Overview
Description
N1,N5-Dicyclohexyl-biguanide hydrochloride: is a chemical compound belonging to the biguanide class, which are known for their biological and pharmaceutical significance. This compound is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the biguanide moiety, and it is commonly used in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of dicyclohexylamine with cyanoguanidine under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors and controlled environments to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is employed in biological studies to investigate the effects of biguanides on cellular processes. Medicine: Industry: It is utilized in the production of various chemical products and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects through the inhibition of specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N5-Dibutylbiguanide Hydrochloride: Another biguanide derivative with similar applications but different alkyl groups.
Metformin: A well-known biguanide used as an antidiabetic medication.
Uniqueness: N1,N5-Dicyclohexyl-biguanide hydrochloride is unique due to its specific cyclohexyl groups, which influence its chemical properties and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-cyclohexyl-1-(N'-cyclohexylcarbamimidoyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5.ClH/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H5,15,16,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYLLCPKZVMYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)NC(=NC2CCCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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